
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since undergone numerous preclinical and clinical trials to evaluate its efficacy and safety.
Wirkmechanismus
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide activates the immune system by inducing the production of cytokines, specifically tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). These cytokines then activate immune cells, such as macrophages and natural killer cells, to attack tumor cells. (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide also targets the tumor vasculature by inducing the breakdown of tumor blood vessels, leading to decreased blood flow to the tumor and subsequent tumor cell death.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase the production of cytokines, specifically TNF-α, IL-6, and IFN-α, as well as activate immune cells, such as macrophages and natural killer cells. (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide also induces the breakdown of tumor blood vessels, leading to decreased blood flow to the tumor and subsequent tumor cell death. Additionally, (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has been shown to have antiangiogenic effects, inhibiting the growth of new blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has several advantages for lab experiments, including its ability to induce tumor cell death and enhance the efficacy of radiation therapy and chemotherapy. However, (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide also has limitations, such as its potential toxicity and the need for further research to determine its optimal dosing and administration.
Zukünftige Richtungen
For (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide research include further preclinical and clinical trials to evaluate its efficacy and safety in cancer treatment, as well as studies to determine its optimal dosing and administration. Additionally, research is needed to investigate the potential use of (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide in combination with other cancer therapies and to identify biomarkers that can predict response to (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide treatment.
Synthesemethoden
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide can be synthesized by reacting 3-aminocrotonic acid with dimethylformamide dimethyl acetal, followed by reaction with methyl isocyanate and cyclization with phosgene. The final product is purified through recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has been studied for its potential use in cancer treatment due to its ability to activate the immune system and induce tumor cell death. It has been shown to have antitumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. Additionally, (E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide has been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical models.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-15(2)10-6-8-12(17)16(3)11-7-4-5-9-14-13(11)18/h6,8,11H,4-5,7,9-10H2,1-3H3,(H,14,18)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJGEZBWORKIOW-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(C)C1CCCCNC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(C)C1CCCCNC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-methyl-N-(2-oxoazepan-3-yl)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chloropyridin-4-yl)formamido]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2933781.png)
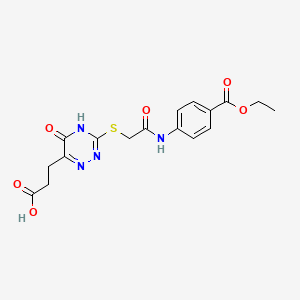
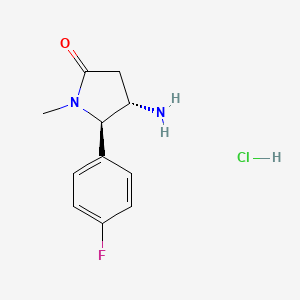
![6-[2-(2-Methoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2933785.png)
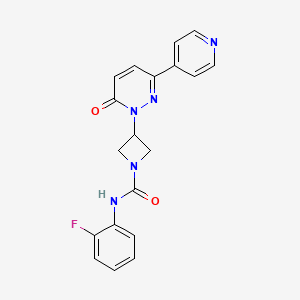
![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2933788.png)
![6-ethyl 3-methyl 2-(2-((4-methoxyphenyl)thio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2933789.png)
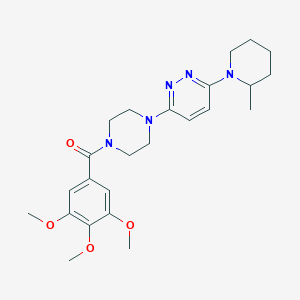
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2933791.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2933799.png)

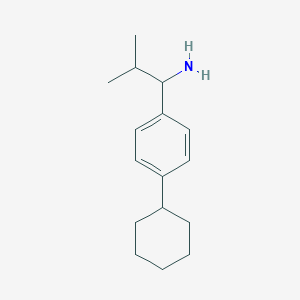
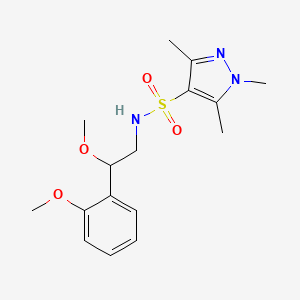
![2-[(2-chloroacetyl)-methylamino]-N-propan-2-ylacetamide](/img/structure/B2933803.png)